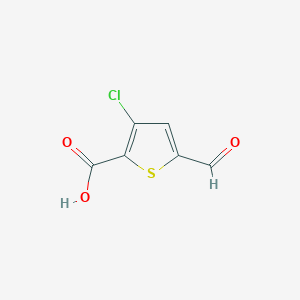![molecular formula C23H19ClFN3O2S2 B2356504 N-(3-chloro-4-fluorobenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1260943-50-7](/img/structure/B2356504.png)
N-(3-chloro-4-fluorobenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-4-fluorobenzyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C23H19ClFN3O2S2 and its molecular weight is 487.99. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Material Science and Polymer Chemistry
Research has explored the synthesis and characterization of new polyamides, polyimides, and poly(amide-imide)s containing triphenylamine groups, focusing on their high glass transition temperatures. These materials have shown promising applications due to their solubility in various solvents and their inherent viscosities, indicating their potential use in high-performance polymers with excellent thermal stability (Liaw, Hsu, Chen, & Lin, 2002).
Crystallography and Structural Chemistry
Several studies have been dedicated to determining the crystal structures of related compounds, providing insights into their molecular conformations. These studies have helped understand the folding conformation of the molecules, the inclination of the pyrimidine ring to the benzene ring, and the intermolecular N—H⋯N hydrogen bond stabilizing the folded conformation. Such structural insights are crucial for designing molecules with specific properties and interactions (Subasri et al., 2017).
Pharmacological Research
One segment of research has focused on the development of potent dual inhibitors for enzymes like thymidylate synthase and dihydrofolate reductase, showcasing the compound's potential in the treatment of various diseases, including cancer. These studies have provided valuable information on the compound's inhibitory activities, highlighting its therapeutic potential (Gangjee, Qiu, Li, & Kisliuk, 2008).
Novel Antitumor Agents
Research has also explored sulfonamide derivatives for their antitumor properties, aiming to design potent antitumor agents with low toxicity. These compounds, including variations of the core structure of interest, have demonstrated significant potential in antitumor activity, with some showing high therapeutic indices (Huang, Lin, & Huang, 2001).
Antiviral Research
The compound and its derivatives have been investigated for their antiviral properties, particularly against COVID-19. Quantum chemical insights, natural bond orbital analysis, and molecular docking studies have been conducted to assess the antiviral potency of these compounds, offering promising results for their use as potential antiviral agents (Mary et al., 2020).
Properties
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-2-[3-(2,4-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClFN3O2S2/c1-13-3-6-19(14(2)9-13)28-22(30)21-18(7-8-31-21)27-23(28)32-12-20(29)26-11-15-4-5-17(25)16(24)10-15/h3-10H,11-12H2,1-2H3,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSXVGVHPKKZEDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC(=C(C=C4)F)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClFN3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


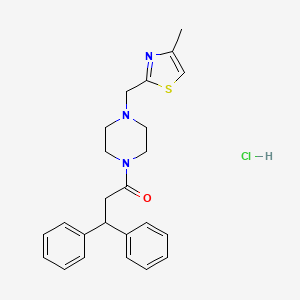
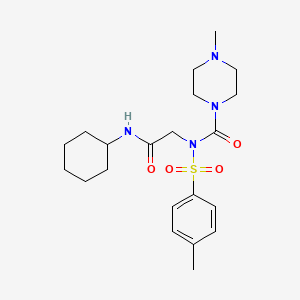

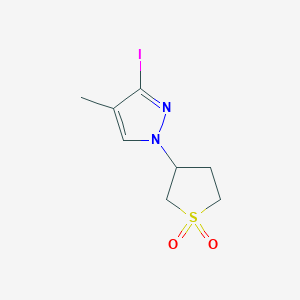




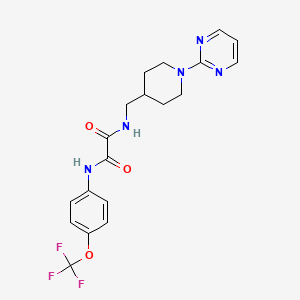
![2,5-dimethyl-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2356437.png)
